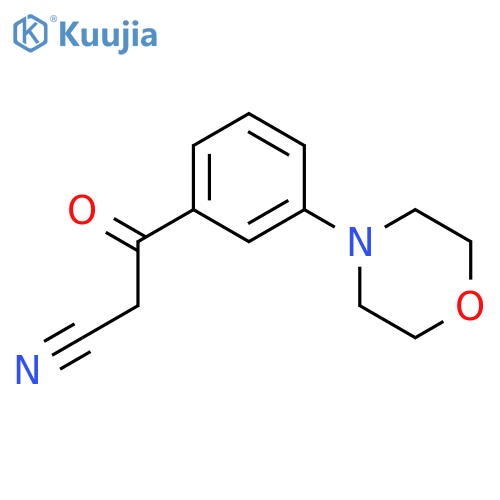Cas no 887591-28-8 (3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE)

3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE 化学的及び物理的性質
名前と識別子
-
- 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE
- 3-(3-morpholin-4-ylphenyl)-3-oxopropanenitrile
- 3-(3-morpholin-4-ylphenyl)-3-oxo-propanitrile
- 3-(3-Morpholinophenyl)-3-oxopropanenitrile
- 3-[3-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile
- DTXSID00698789
- 887591-28-8
- SY268572
- CS-0458566
- MFCD07787039
-
- MDL: MFCD07787039
- インチ: InChI=1S/C13H14N2O2/c14-5-4-13(16)11-2-1-3-12(10-11)15-6-8-17-9-7-15/h1-3,10H,4,6-9H2
- InChIKey: BVIYQRQIFHQBSJ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)N2CCOCC2)C(=O)CC#N
計算された属性
- 精确分子量: 230.106
- 同位素质量: 230.106
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3A^2
- XLogP3: 1.2
3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1192739-0.25g |
3-(3-Morpholinophenyl)-3-oxopropanenitrile |
887591-28-8 | 95% | 0.25g |
$1815 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1192739-0.25g |
3-(3-Morpholinophenyl)-3-oxopropanenitrile |
887591-28-8 | 95% | 0.25g |
$1815 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529233-250mg |
3-(3-Morpholinophenyl)-3-oxopropanenitrile |
887591-28-8 | 98% | 250mg |
¥14256.00 | 2024-04-26 |
3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILEに関する追加情報
Professional Introduction to Compound with CAS No. 887591-28-8 and Product Name: 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE
The compound with the CAS number 887591-28-8 and the product name 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a morpholine moiety and a phenyl ring in its structure contributes to its distinct chemical properties, making it a valuable candidate for further exploration.
Recent research in the field of chemical biology has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE molecule, with its dual functional groups, exhibits promising characteristics that make it suitable for various biological assays. The morpholine ring is known for its stability and ability to form hydrogen bonds, which enhances its binding affinity to biological targets. Additionally, the phenyl group introduces hydrophobic interactions, further modulating the compound's pharmacokinetic profile.
In the context of drug discovery, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have shown that derivatives of this structure can interact with a wide range of biological targets, including kinases and transcription factors. The 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE molecule's ability to engage with these targets makes it a promising scaffold for developing small-molecule inhibitors. Such inhibitors are crucial in treating various diseases, particularly those involving aberrant signaling pathways.
One of the most compelling aspects of this compound is its synthetic accessibility. The structural features allow for facile modifications, enabling chemists to explore a diverse array of analogs. This flexibility is essential for optimizing drug candidates, as it allows researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability. The morpholine and phenyl moieties provide multiple sites for functionalization, making this compound a versatile tool in medicinal chemistry.
Advances in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have been instrumental in predicting how 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE interacts with biological targets at the atomic level. These simulations have provided insights into binding affinities and mechanisms of action, guiding experimental design and optimization efforts. The integration of computational methods with traditional wet chemistry has accelerated the pace of drug discovery significantly.
The pharmacological potential of this compound has been explored in several preclinical studies. Initial findings suggest that it may exhibit therapeutic effects in conditions characterized by dysregulated cellular signaling. For instance, research has indicated that derivatives of this structure could inhibit pathways involved in inflammation and cancer progression. While these findings are preliminary, they underscore the importance of continued investigation into this class of compounds.
The development of novel pharmaceuticals relies heavily on innovative chemical entities like 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE. Its unique combination of structural features positions it as a valuable asset in the quest for new treatments. As research progresses, it is anticipated that more refined analogs will be developed, offering improved efficacy and safety profiles. The compound's versatility makes it a cornerstone in the ongoing effort to address unmet medical needs.
In conclusion, the compound with CAS number 887591-28-8 and product name 3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE represents a significant contribution to pharmaceutical chemistry. Its structural characteristics, synthetic accessibility, and pharmacological potential make it a compelling candidate for further research and development. As advancements in chemical biology continue to unfold, compounds like this one will play an increasingly vital role in shaping the future of medicine.
887591-28-8 (3-(3-MORPHOLIN-4-YL-PHENYL)-3-OXO-PROPIONITRILE) Related Products
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)
- 2137433-28-2(Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)
- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)
- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)
- 533876-92-5(7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)




